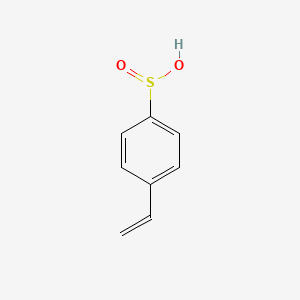
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C12H13N3O.HCl and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a piperazine ring fused with a benzonitrile group. It is often used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride typically involves the cyclocondensation of appropriate starting materials under controlled conditions. . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzonitrile group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride can be compared with other similar compounds such as:
4-(2-Oxo-1-piperazinyl)benzonitrile: This compound has a similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile: Another related compound with a methyl group attached to the piperazine ring, influencing its chemical properties.
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
2-(2-oxopiperazin-1-yl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-3-1-2-4-10(9)14-6-5-13-8-11(14)15;/h1-4,13H,5-6,8H2;1H |
Clave InChI |
YKWXQWAMILSZHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)C2=CC=CC=C2C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)

![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)


